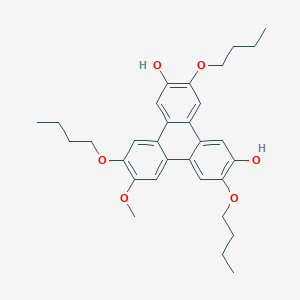
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol is a chemical compound with the molecular formula C₃₁H₃₈O₆. It is a derivative of triphenylene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of three butoxy groups, one methoxy group, and two hydroxyl groups attached to the triphenylene core. It has a molecular weight of approximately 506.6 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the triphenylene core.
Functionalization: The triphenylene core is then functionalized by introducing butoxy and methoxy groups through nucleophilic substitution reactions.
The reaction conditions for these steps may include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper salts. The reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Bulk Synthesis: Large quantities of the starting materials are reacted in reactors equipped with temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization, column chromatography, or distillation.
Quality Control: The final product is subjected to rigorous quality control tests to ensure purity and consistency
Chemical Reactions Analysis
Types of Reactions
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The butoxy and methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base or acid catalyst
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted triphenylene derivatives
Scientific Research Applications
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and liquid crystals
Mechanism of Action
The mechanism of action of 3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including:
Enzyme Inhibition: The hydroxyl groups can form hydrogen bonds with the active sites of enzymes, leading to inhibition.
Receptor Binding: The aromatic core can interact with hydrophobic pockets of receptors, affecting their function
Comparison with Similar Compounds
Similar Compounds
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-diol: The parent compound.
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-dione: A quinone derivative.
3,7,11-Tributoxy-10-methoxytriphenylene-2,6-dihydro: A reduced derivative
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
921938-34-3 |
|---|---|
Molecular Formula |
C31H38O6 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
3,7,11-tributoxy-10-methoxytriphenylene-2,6-diol |
InChI |
InChI=1S/C31H38O6/c1-5-8-11-35-28-16-22-20-14-26(32)29(36-12-9-6-2)17-23(20)24-18-30(34-4)31(37-13-10-7-3)19-25(24)21(22)15-27(28)33/h14-19,32-33H,5-13H2,1-4H3 |
InChI Key |
REZPKULCBUUHMU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OCCCC)OC)OCCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


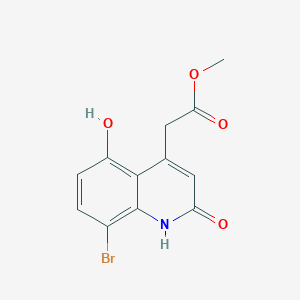
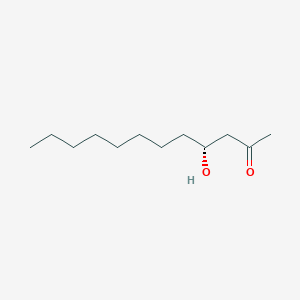
![tert-butyl 5-(1-acetylpiperidin-4-yl)-1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]carbamoyl]-3,4-dihydro-1H-isoquinoline-2-carboxylate](/img/structure/B12632980.png)
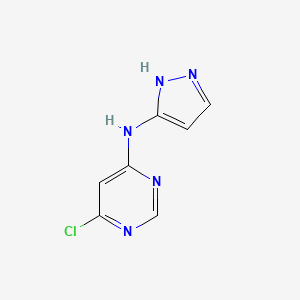
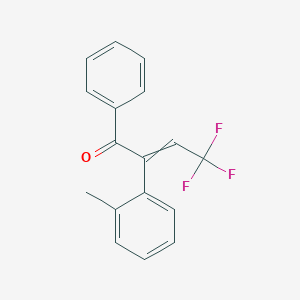
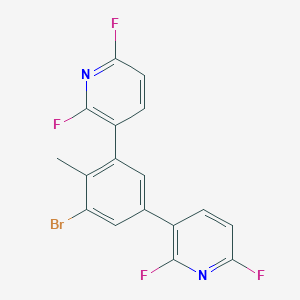
![N,N'-[Rubicene-5,12-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B12633006.png)
![4-[3-[[1-(4-Carboxyphenyl)-2,5-dioxopyrrolidin-3-yl]-hydroxyamino]-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B12633014.png)
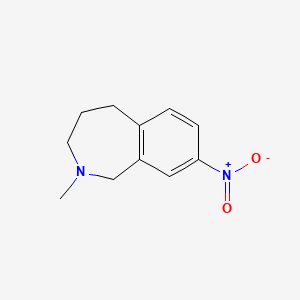
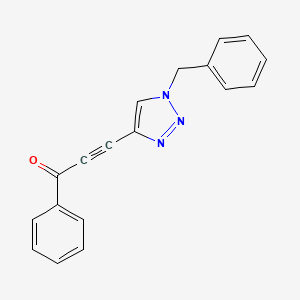

![3-Acetyl-2,4-dihydroxy-6-[(prop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B12633040.png)
![(3S,3'aR,8'aS,8'bS)-5-chloro-2'-[2-chloro-5-(trifluoromethyl)phenyl]-7-methylspiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633045.png)

